molecular formula C10H19NO2 B2457136 (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine CAS No. 2248286-86-2

(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine

Cat. No. B2457136
CAS RN: 2248286-86-2
M. Wt: 185.267
InChI Key: DZECDPZRENMZOE-UHFFFAOYSA-N
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Description

(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine, also known as DMHM or 6-DMHM, is a novel spirocyclic amine compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMHM was first synthesized in 2015 by a team of researchers at the University of California, San Diego and has since been the subject of numerous studies investigating its properties and potential applications.

Mechanism of Action

The exact mechanism of action of (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine is not yet fully understood. However, it is believed to act on multiple targets within cells, including the mitochondria and the endoplasmic reticulum. (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine has been shown to modulate the expression of genes involved in cell survival and death, suggesting that it may act as a regulator of cellular processes.
Biochemical and Physiological Effects:
(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine can increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and decrease the levels of inflammatory cytokines. In vivo studies have shown that (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine can improve cognitive function and reduce the severity of motor deficits in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine is that it is relatively easy to synthesize using commercially available starting materials. Additionally, (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
One limitation of (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine is that its mechanism of action is not yet fully understood. This makes it difficult to predict its potential efficacy and side effects in humans. Additionally, the low yield of the synthesis process may limit the amount of (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine that can be produced for further studies.

Future Directions

There are several potential future directions for research on (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine. One area of interest is in the development of new therapeutic agents for the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action of (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine and its potential as a neuroprotective agent.
Another area of research is in the development of new drugs for the treatment of cancer. Additional studies are needed to determine the efficacy of (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine as a chemotherapeutic agent and to identify potential side effects.
Finally, future research could focus on optimizing the synthesis process for (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine to increase the yield and reduce the cost of production. This could make (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine more accessible for further studies and potential therapeutic applications.

Synthesis Methods

The synthesis of (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. The nitroalkene is then reduced to the corresponding amine using a metal hydride reagent. The final step involves the cyclization of the amine to form the spirocyclic structure of (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine. The overall yield of this process is approximately 10%.

Scientific Research Applications

(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine has been shown to have potential applications in a variety of scientific research fields. One area of interest is in the development of new therapeutic agents for the treatment of neurological disorders. (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine has been shown to have neuroprotective effects in vitro and in vivo, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research is in the development of new drugs for the treatment of cancer. (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine has been shown to have anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This suggests that (2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine may have potential as a chemotherapeutic agent.

properties

IUPAC Name

(2,2-dimethoxyspiro[3.3]heptan-6-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-12-10(13-2)6-9(7-10)3-8(4-9)5-11/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZECDPZRENMZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2(C1)CC(C2)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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